{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide
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Overview
Description
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-acetylpiperazine with a sulfonyl chloride derivative to form the sulfonylpiperazine intermediate. This intermediate is then coupled with a 3-pyridylcarboxamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide
- {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide
Uniqueness
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide is unique due to its specific structural features, such as the position of the pyridine moiety and the presence of both the piperazine and sulfonyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-14(23)21-8-10-22(11-9-21)27(25,26)17-6-2-4-15(12-17)18(24)20-16-5-3-7-19-13-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGAQXPDSKWHAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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